Lead(IV) fluoride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

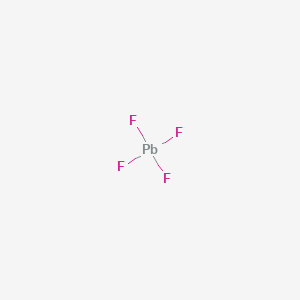

Lead(IV) fluoride is an inorganic compound with the chemical formula PbF₄. It is a yellow crystalline solid that is highly reactive and toxic. This compound is notable for its strong oxidizing properties and is used in various chemical processes and research applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Lead(IV) fluoride can be synthesized through several methods. One common method involves the reaction of lead(II) fluoride with fluorine gas at high temperatures. The reaction is as follows:

PbF2+F2→PbF4

This reaction requires careful control of temperature and fluorine gas flow to ensure the complete conversion of lead(II) fluoride to this compound.

Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the use of specialized equipment to handle the highly reactive fluorine gas and to maintain the necessary reaction conditions. Safety measures are crucial due to the toxic and corrosive nature of the reactants and products.

Analyse Des Réactions Chimiques

Types of Reactions: Lead(IV) fluoride undergoes various chemical reactions, including:

Oxidation: It acts as a strong oxidizing agent and can oxidize other substances.

Reduction: It can be reduced to lead(II) fluoride or elemental lead under certain conditions.

Substitution: It can participate in substitution reactions where fluoride ions are replaced by other anions.

Common Reagents and Conditions:

Oxidation Reactions: this compound can oxidize organic compounds and metals. For example, it can oxidize hydrogen chloride to chlorine gas.

Reduction Reactions: Reducing agents such as hydrogen gas or metals like zinc can reduce this compound to lead(II) fluoride.

Substitution Reactions: Reactions with strong acids or bases can lead to the substitution of fluoride ions.

Major Products Formed:

Oxidation: Chlorine gas (from hydrogen chloride oxidation).

Reduction: Lead(II) fluoride or elemental lead.

Substitution: Various lead salts depending on the substituting anion.

Applications De Recherche Scientifique

Chemical Properties and Structure

Lead(IV) fluoride is characterized by its tetrahedral coordination geometry, where lead exists in a +4 oxidation state surrounded by four fluorine atoms. Its molecular weight is approximately 283.2 g/mol, and it is classified under the CAS number 7783-59-7. The compound is a white, odorless solid that exhibits high reactivity and stability under certain conditions. Its structural properties make it suitable for various theoretical studies and applications in material science.

Theoretical and Computational Chemistry

This compound serves as a valuable reference material in theoretical and computational chemistry. Researchers utilize computational models to simulate its behavior, predict reactivity with other molecules, and understand bonding patterns within lead-fluorine compounds. The well-defined structure of PbF₄ allows for precise spectroscopic analysis, including Raman spectroscopy and X-ray diffraction, aiding in the identification of unknown compounds or verifying the purity of synthesized materials.

Table 1: Comparison of Lead Compounds

| Compound | Formula | Oxidation State | Stability | Key Features |

|---|---|---|---|---|

| Lead(II) fluoride | PbF₂ | +2 | More stable | Commonly used in various applications |

| Lead(IV) chloride | PbCl₄ | +4 | Less stable | Reacts similarly with fluorine |

| Lead(II) chloride | PbCl₂ | +2 | Stable | Widely used in organic synthesis |

| Lead(II) oxide | PbO | +2 | Stable | Precursor for various lead compounds |

Material Science Applications

In material science, this compound's unique properties make it a candidate for developing advanced materials. Its stability under specific conditions allows researchers to explore its use in creating novel compounds and materials with tailored characteristics. For instance, studies have investigated its hydrolysis reactions leading to the formation of hydrofluoric acid, which poses safety concerns but also presents opportunities for controlled chemical reactions in laboratory settings.

Safety Studies and Environmental Concerns

While this compound does not have biological functions or applications in biological systems, its toxicity due to lead content necessitates careful handling in laboratory environments. Research has highlighted the environmental hazards associated with lead exposure, emphasizing the need for stringent safety protocols when working with this compound. Studies have shown that exposure to lead can result in significant health risks, including neurotoxicity and cognitive deficits, particularly in children.

Case Study: Neurodevelopmental Risks

A recent case study examined the neurodevelopmental risks associated with combined exposures to dietary contaminants, including lead and fluoride. The study found that populations exceeded tolerable levels of exposure to these substances, raising concerns about their cumulative effects on cognitive abilities across different age groups . This underscores the importance of understanding the implications of this compound usage in research settings.

Mécanisme D'action

The mechanism by which lead(IV) fluoride exerts its effects is primarily through its strong oxidizing properties. It can donate fluoride ions and oxidize other substances, leading to various chemical transformations. The molecular targets include organic molecules, metals, and other inorganic compounds. The pathways involved often include electron transfer processes that result in the oxidation of the target molecules.

Comparaison Avec Des Composés Similaires

Lead(II) fluoride (PbF₂): Less reactive and used in different applications compared to lead(IV) fluoride.

Tin(IV) fluoride (SnF₄): Another strong oxidizing agent with similar properties but different reactivity and applications.

Silicon tetrafluoride (SiF₄): A volatile compound used in different industrial processes.

Uniqueness of this compound: this compound is unique due to its high oxidation state and strong oxidizing properties. It is more reactive than lead(II) fluoride and has specific applications that leverage its ability to oxidize other substances. Its toxicity and reactivity require careful handling and specialized equipment, distinguishing it from other fluorides.

Propriétés

Numéro CAS |

7783-59-7 |

|---|---|

Formule moléculaire |

F4Pb-4 |

Poids moléculaire |

283 g/mol |

Nom IUPAC |

tetrafluoroplumbane |

InChI |

InChI=1S/4FH.Pb/h4*1H;/p-4 |

Clé InChI |

KKUOLSVLJAIIPH-UHFFFAOYSA-J |

SMILES |

F[Pb](F)(F)F |

SMILES canonique |

[F-].[F-].[F-].[F-].[Pb] |

Key on ui other cas no. |

7783-59-7 |

Pictogrammes |

Irritant; Health Hazard; Environmental Hazard |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.